(2R,3S,4S,5R,6S)-4-amino-2-(hydroxymethyl)-6-((1S,2S,3R,4S,6R)-2,4,6-triamino-3-((2R,3R,6S)-3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2-yloxy)cyclohexyloxy)tetrahydro-2H-pyran-3,5-diol
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Overview
Description
The compound (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL is a complex organic molecule with multiple amino and hydroxyl groups. This compound is notable for its intricate structure, which includes several stereocenters, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration at each stereocenter. Common reagents used in these synthetic routes include protecting groups such as tert-butyldimethylsilyl (TBDMS) and benzyl (Bn) groups, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of automated purification systems to streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation occurs without side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the amino groups could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study enzyme-substrate interactions. Its multiple amino groups allow it to form strong interactions with enzymes, making it useful in biochemical assays.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its multiple functional groups allow it to interact with various biological targets, making it a promising lead compound for drug development.
Industry
In industry, the compound can be used as a precursor for the synthesis of polymers and other materials. Its multiple functional groups allow it to undergo polymerization reactions, making it useful in the production of advanced materials.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL involves its interaction with specific molecular targets in the body. The compound’s multiple amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4R,5S,6S)-2-[(3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
- (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxyMethyl)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
- (2R,2’R,3S,3’S,4S,4’S,5R,5’R,6R,6’R)-6,6’-(((2S,3S,4R,5R)-4-Hydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2,3-diyl)bis(oxy))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)
Uniqueness
The uniqueness of (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL lies in its specific arrangement of functional groups and stereocenters. This configuration allows it to interact with a wide range of biological targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
1217471-25-4 |
---|---|
Molecular Formula |
C18H38N6O7 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-4-amino-2-(hydroxymethyl)-6-[(1S,2S,3R,4S,6R)-2,4,6-triamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,5-diol |
InChI |
InChI=1S/C18H38N6O7/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(12(15)24)31-18-14(27)11(23)13(26)10(5-25)29-18/h6-18,25-27H,1-5,19-24H2/t6-,7+,8-,9+,10+,11-,12-,13+,14+,15+,16-,17+,18+/m0/s1 |
InChI Key |
SBBCTZWWJRQZLW-GXWDPVGMSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2N)OC3C(C(C(C(O3)CO)O)N)O)N)N)N |
Origin of Product |
United States |
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